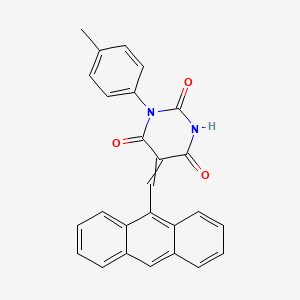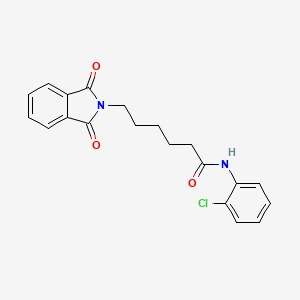![molecular formula C33H31ClN2O7S B11696386 ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696386.png)
ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル(2Z)-2-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-5-(3,4-ジメトキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートは、複数の芳香環、メトキシ基、チアゾロピリミジンコアを含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
エチル(2Z)-2-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-5-(3,4-ジメトキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、適切なベンザルデヒド誘導体をチアゾロピリミジン中間体と塩基性条件下で縮合させることです。反応条件には、エタノールやメタノールなどの溶媒の使用と、縮合反応を促進するためのピペリジンやピリジンなどの触媒が含まれることが多いです。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器や自動合成装置の使用により、生産プロセスの効率と収率を高めることができます。また、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ています。
化学反応の分析
反応の種類
エチル(2Z)-2-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-5-(3,4-ジメトキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートは、次のようなさまざまな化学反応を起こします。
酸化: メトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を形成することができます。
還元: この化合物は還元されてアルコール誘導体を形成することができます。
置換: 芳香環でハロゲン化反応やニトロ化反応が起こる可能性があります。
一般的な試薬および条件
酸化: 酸性条件下で過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬。
置換: 触媒の存在下で臭素 (Br2) や塩素 (Cl2) などのハロゲン化剤。
主要な生成物
これらの反応から生成される主要な生成物には、元の化合物のさまざまな置換誘導体、例えばハロゲン化、ニトロ化、またはヒドロキシル化された生成物が含まれます。
科学研究への応用
エチル(2Z)-2-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-5-(3,4-ジメトキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について調査されています。
医学: 独自の構造的特徴から、潜在的な治療薬として探求されています。
工業: 特定の電子特性や光学特性を持つ高度な材料の開発に使用されています。
科学的研究の応用
Ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
エチル(2Z)-2-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-5-(3,4-ジメトキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途や使用のコンテキストによって異なる場合があります。
類似化合物の比較
類似化合物
- エチル(2Z)-2-{3-ブロモ-4-[(4-クロロベンジル)オキシ]-5-メトキシベンジリデン}-7-メチル-3-オキソ-5-フェニル-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレート .
- エチル(2Z)-2-{3-クロロ-4-[(3,4-ジクロロベンジル)オキシ]-5-メトキシベンジリデン}-5-(4-イソプロピルフェニル)-3-オキソ-7-フェニル-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレート .
独自性
エチル(2Z)-2-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-5-(3,4-ジメトキシフェニル)-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートの独自性は、その特定の置換パターンと複数の官能基の存在にあります。これにより、類似化合物と比較して、独自の化学的および生物学的特性が得られます。
類似化合物との比較
Similar Compounds
- Ethyl (2Z)-2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl (2Z)-2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-(4-isopropylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
The uniqueness of ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C33H31ClN2O7S |
|---|---|
分子量 |
635.1 g/mol |
IUPAC名 |
ethyl (2Z)-2-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H31ClN2O7S/c1-6-42-32(38)29-19(2)35-33-36(30(29)22-10-14-24(39-3)27(17-22)41-5)31(37)28(44-33)16-21-9-13-25(26(15-21)40-4)43-18-20-7-11-23(34)12-8-20/h7-17,30H,6,18H2,1-5H3/b28-16- |
InChIキー |
JLSZFVRHVMPWIN-NTFVMDSBSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)OC)/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)OC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11696316.png)
![(3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11696317.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696320.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B11696325.png)
![1,2-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11696330.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11696337.png)
![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide](/img/structure/B11696347.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696348.png)

![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696370.png)

